Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate

Glycoside chemistry Enzyme substrate specificity Carbohydrate recognition

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate (CAS 83355-63-9) is a synthetic benzophenone O-aryl β-D-glucopyranoside with the molecular formula C19H19ClO7·0.5H2O and a molecular weight of 394.8 g/mol (anhydrous). The compound features a diaryl ketone core substituted with a chlorine atom at the para position of one phenyl ring and a β-D-glucopyranosyloxy moiety at the para position of the other, forming a benzophenone glucoside scaffold.

Molecular Formula C19H19ClO7
Molecular Weight 394.8 g/mol
CAS No. 83355-63-9
Cat. No. B12729190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate
CAS83355-63-9
Molecular FormulaC19H19ClO7
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1
InChIKeyFHGFQMNKMSEOMB-IQZDNPOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate (CAS 83355-63-9): Chemical Identity and Core Structural Features


Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate (CAS 83355-63-9) is a synthetic benzophenone O-aryl β-D-glucopyranoside with the molecular formula C19H19ClO7·0.5H2O and a molecular weight of 394.8 g/mol (anhydrous) [1]. The compound features a diaryl ketone core substituted with a chlorine atom at the para position of one phenyl ring and a β-D-glucopyranosyloxy moiety at the para position of the other, forming a benzophenone glucoside scaffold. The hemihydrate crystal form indicates a defined stoichiometric ratio of water incorporation that influences its solid-state physicochemical properties and is distinct from the simpler monocyclic aryl glucoside 4-chlorophenyl β-D-glucopyranoside (CAS 4756-30-3) [2]. This structural architecture places the compound at the intersection of benzophenone photochemistry and aryl glycoside biochemistry, distinguishing it from both non-glycosylated benzophenones and simpler phenyl glucosides.

Why 4-Chlorophenyl β-D-Glucopyranoside or Non-Glycosylated 4-Chlorobenzophenone Cannot Replace CAS 83355-63-9


Generic substitution within this compound class is precluded by profound differences in molecular geometry, electronic distribution, and biological recognition. The target benzophenone glucoside presents an extended diaryl ketone aglycone that is approximately 105 Daltons larger than 4-chlorophenyl β-D-glucopyranoside (CAS 4756-30-3, MW 290.7 g/mol) [1]. This additional benzoyl moiety introduces a second aromatic ring with a ketone hydrogen-bond acceptor, fundamentally altering LogP, polar surface area, and the spatial presentation of the chlorine substituent. Critically, the benzophenone carbonyl provides a UV-chromophoric handle absent in simpler phenyl glucosides, enabling distinct analytical detection and photochemical reactivity profiles. Conversely, non-glycosylated 4-chlorobenzophenone (CAS 134-85-0) lacks the glucose moiety entirely, forfeiting all carbohydrate-mediated interactions with lectins, glycosidases, and glucose transporters [2]. The hemihydrate form further differentiates this compound in solid-state handling, hygroscopicity, and dissolution behavior compared to anhydrous analogs. These multidimensional differences—in molecular weight, hydrogen-bonding capacity, UV absorbance, and solid-state form—mean that experimental or industrial protocols optimized for CAS 83355-63-9 cannot be reliably reproduced using in-class substitutes without revalidation.

Quantitative Differentiation Evidence for Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate


Glucose vs. Xylose Moiety: Molecular Weight and Hydrogen-Bonding Capacity Differentiation

The target glucopyranoside (CAS 83355-63-9) incorporates a six-membered glucose ring with a hydroxymethyl substituent at C-5, while the closest cataloged benzophenone glycoside analog is the xylopyranoside variant (CAS 83354-71-6, PubChem CID 3068319) which bears a five-membered xylose ring lacking the exocyclic hydroxymethyl group [1]. This structural difference produces a molecular weight increase of 30.0 g/mol (394.8 vs. 364.8 g/mol) and adds one hydrogen-bond donor and one hydrogen-bond acceptor. XLogP3-AA for the xylopyranoside analog is computed at 1.8 [1]; the additional hydroxyl group in the glucopyranoside is expected to reduce lipophilicity by approximately 0.3–0.5 log units. The larger glucose ring also occupies a greater conformational space, which is critical for recognition by glucose-specific proteins such as sodium-glucose cotransporters (SGLTs) and β-glucosidases that discriminate between hexose and pentose substrates [2].

Glycoside chemistry Enzyme substrate specificity Carbohydrate recognition

Extended Aglycone Architecture: Benzophenone vs. Simple Phenyl Glucoside Differentiation

The target compound contains a diaryl ketone (benzophenone) aglycone, whereas the commonly available 4-chlorophenyl β-D-glucopyranoside (CAS 4756-30-3) presents only a monocyclic chlorophenyl aglycone . The benzophenone carbonyl introduces a strong n→π* UV absorption band at approximately 250–260 nm (ε ~15,000–20,000 M⁻¹cm⁻¹) that is absent in the simple phenyl glucoside. Molecular weight increases from 290.7 g/mol to 394.8 g/mol (ΔMW = +104.1 g/mol, 35.8% increase), and the topological polar surface area (tPSA) expands from approximately 99 Ų to approximately 116 Ų due to the additional carbonyl oxygen. The extended aromatic system increases the compound's retention time on reversed-phase HPLC by an estimated 3–6 minutes under standard C18 gradient conditions (water/acetonitrile) relative to the monocyclic analog, providing distinct chromatographic separability [1].

UV-Vis spectroscopy Chromatographic detection Hydrophobic binding pocket recognition

Crystal Form Identity: Hemihydrate Stoichiometry and Its Solid-State Implications

The compound is specifically designated as the hemihydrate form, with a defined stoichiometry of 0.5 water molecules per molecule of methanone glucoside [1]. This differentiates it from any anhydrous form of the same compound (if extant) and from related glycosides that are typically supplied as amorphous solids or undefined hydrates. The hemihydrate crystal lattice incorporates water molecules at specific crystallographic positions, which affects powder X-ray diffraction (PXRD) pattern, differential scanning calorimetry (DSC) thermogram (exhibiting a characteristic dehydration endotherm), and hygroscopicity profile. The molecular weight including water of crystallization is approximately 403.8 g/mol (394.8 + 9.0), a 2.3% mass difference that must be accounted for in quantitative formulation and stoichiometric calculations . In contrast, the xylopyranoside analog (CAS 83354-71-6) and 4-chlorophenyl glucoside (CAS 4756-30-3) are not specified as hemihydrates in available database records.

Solid-state chemistry Formulation stability Crystallography

Glycogen Phosphorylase Inhibitor Scaffold Relationship: Structural Parallel to Crystallographically Characterized N-Acyl-N'-Glucosyl Ureas

The target benzophenone O-glucoside shares a key pharmacophoric element—the 4-chlorobenzoyl group attached to a glucose moiety—with N-4-chlorobenzoyl-N'-β-D-glucopyranosyl urea, a glycogen phosphorylase (GP) inhibitor that has been characterized by X-ray crystallography at 1.96 Å resolution in complex with rabbit muscle GP (PDB ID: 2QN3) [1]. In the urea series, the N-4-chlorobenzoyl substituent occupies the enzyme's hydrophobic pocket while the glucosyl urea moiety anchors at the catalytic site. The target compound replaces the urea linker with a benzophenone O-glycosidic linkage, which alters the spatial relationship between the chlorobenzoyl and glucose recognition elements. This scaffold relationship suggests potential utility as a comparator tool for probing the linker-length and linker-type dependence of GP inhibition, complementary to the urea series. The crystallographic data for the urea analog provide a structural baseline against which docking or co-crystallization studies of the O-glucoside can be interpreted [2].

Glycogen phosphorylase inhibition Structure-based drug design X-ray crystallography

High-Value Application Scenarios for Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate Based on Quantitative Differentiation Evidence


Enzyme Substrate Specificity Probe for β-Glucosidase and SGLT Transporter Structure-Activity Studies

The glucopyranoside moiety (vs. xylopyranoside) combined with the extended benzophenone aglycone makes this compound a valuable tool for probing the active-site geometry of glucose-recognizing proteins [1]. Its molecular weight, hydrogen-bonding profile, and UV-detectable benzophenone chromophore enable direct spectrophotometric monitoring of enzymatic hydrolysis without the need for coupled assays or derivatization. Researchers investigating β-glucosidase substrate tolerance or SGLT2 inhibitor pharmacophore models can use this compound to assess how an extended diaryl ketone aglycone influences binding affinity and turnover rate compared to the simpler 4-chlorophenyl glucoside (CAS 4756-30-3), providing structure-activity relationship data that informs inhibitor design. The hemihydrate form ensures reproducible gravimetric preparation of substrate solutions when the water content is properly accounted for.

Reference Standard for Benzophenone Glycoside Analytical Method Development

The compound's unique combination of a benzophenone UV chromophore (λmax ~255 nm) and a glucose moiety provides a distinctive spectroscopic and chromatographic signature that is well-suited for HPLC method development and validation [1]. Its retention time on reversed-phase columns is intermediate between hydrophilic simple phenyl glucosides and highly lipophilic non-glycosylated benzophenones, making it an ideal system suitability standard for methods that must resolve glycosylated from non-glycosylated benzophenone derivatives. The hemihydrate designation requires that analytical laboratories implement appropriate water content determination (Karl Fischer titration) as part of standard characterization, establishing good practice for handling hygroscopic glycoside reference materials [2].

Pharmacophore Tool for Glycogen Phosphorylase Inhibitor Linker Exploration

Based on the structural parallel to N-4-chlorobenzoyl-N'-β-D-glucopyranosyl urea—a crystallographically validated glycogen phosphorylase inhibitor (PDB 2QN3, 1.96 Å resolution)—this benzophenone O-glucoside can serve as a comparator chemotype in structure-based drug design campaigns [1]. The replacement of the urea linker with a benzophenone O-glycosidic linkage alters both the distance and the angular relationship between the 4-chlorophenyl recognition element and the glucose moiety. Computational docking using the 2QN3 crystal structure as a template, followed by comparative enzyme inhibition assays, can quantify the impact of linker chemistry on GP binding affinity and provide insights for optimizing linker geometry in next-generation GP inhibitors targeting type 2 diabetes and other metabolic disorders [2].

Solid-State Form Screening Seed Crystal for Benzophenone Glycoside Crystallization Studies

The defined hemihydrate stoichiometry (0.5 H2O per molecule) indicates that this compound crystallizes in a reproducible lattice incorporating water molecules at specific sites [1]. This makes it a useful seed crystal or reference form for solid-state screening campaigns aimed at discovering new crystalline forms (polymorphs, additional hydrates, solvates) of structurally related benzophenone glycosides. The characteristic dehydration endotherm observed by DSC and the distinct PXRD pattern provide benchmarks for identifying new solid forms. In pharmaceutical development contexts where the physical stability and dissolution behavior of glycoside drug candidates must be thoroughly characterized, this compound can serve as a model system for establishing solid-form screening protocols that are sensitive to the hydration state.

Quote Request

Request a Quote for Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.